molecular formula C23H26N4O3S B2702884 3-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)-1,2-benzothiazole CAS No. 2034295-85-5

3-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)-1,2-benzothiazole

Cat. No.: B2702884
CAS No.: 2034295-85-5
M. Wt: 438.55
InChI Key: MNYZLGRNVUAGDA-UHFFFAOYSA-N
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Description

3-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)-1,2-benzothiazole is a sophisticated synthetic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a benzothiazole scaffold linked to a pyridine core via a piperazine ring, further functionalized with a tetrahydropyran (oxane) methoxy group. The benzothiazole moiety is a privileged structure in drug discovery, known for its diverse biological activities and presence in compounds investigated for various therapeutic areas . The integration of the piperazine linker, a common feature in bioactive molecules intended for central nervous system targets, enhances molecular diversity and allows for fine-tuning of physicochemical properties . The tetrahydropyran group contributes to the compound's three-dimensional structure and can influence its metabolic stability and binding affinity. This complex architecture suggests potential utility as a key intermediate or a tool compound in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and the development of novel protease kinase inhibitors or receptor modulators. Researchers can leverage this compound to explore new chemical space in the pursuit of lead molecules for oncological, neurological, or infectious diseases. As with all our products, this compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulations.

Properties

IUPAC Name

[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c28-23(18-5-6-21(24-15-18)30-16-17-7-13-29-14-8-17)27-11-9-26(10-12-27)22-19-3-1-2-4-20(19)31-25-22/h1-6,15,17H,7-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYZLGRNVUAGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)-1,2-benzothiazole typically involves multi-step organic synthesis. The process may include:

    Formation of the benzo[d]isothiazole moiety: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable carbonyl compound.

    Piperazine coupling: The benzo[d]isothiazole derivative is then reacted with piperazine under appropriate conditions, such as in the presence of a base like potassium carbonate in a polar aprotic solvent.

    Pyridine functionalization: The pyridine ring is functionalized with a tetrahydropyran group through nucleophilic substitution or other suitable reactions.

    Final coupling: The functionalized pyridine is then coupled with the benzo[d]isothiazole-piperazine intermediate to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)-1,2-benzothiazole: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for introducing alkyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)-1,2-benzothiazole: has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 3-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)-1,2-benzothiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the context of its use. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Activities

The compound’s structural analogues can be categorized based on core heterocycles and substituent motifs. Key examples from literature include:

Table 1: Structural and Functional Comparison of Analogues
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activities References
3-(4-{6-[(Oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)-1,2-benzothiazole Benzothiazole Oxan-4-ylmethoxy-pyridine-carbonyl-piperazine ~450 (estimated) Hypothesized: Antimicrobial, CNS modulation
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine Chlorophenoxypropyl-piperazine ~396 (exact not provided) Anti-inotropic, anti-platelet, antibacterial, antiviral
1-[4-(4-Methoxybenzyl)piperazin-1-yl]-3-propylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile Benzoimidazopyridine Methoxybenzyl-piperazine, propyl chain 439.55 Not explicitly stated (structural focus)

Key Differences and Implications

Core Heterocycle Influence :

  • The benzothiazole core in the target compound is associated with antitumor and antimicrobial activities in literature, distinct from the pyridazine core in , which is linked to cardiovascular and anti-infective effects . The benzoimidazopyridine core in lacks explicit activity data but shares structural similarities with kinase inhibitors .

Substituent Effects: The oxan-4-ylmethoxy group in the target compound likely improves solubility and bioavailability compared to the chlorophenoxypropyl group in , which may confer higher lipophilicity and membrane permeability.

Piperazine Linker Role: Piperazine is a common pharmacophore in CNS-active compounds. The target compound’s pyridine-carbonyl-piperazine linkage may enable unique hydrogen-bonding interactions, contrasting with the chlorophenoxypropyl-piperazine in (more hydrophobic) and the methoxybenzyl-piperazine in (electron-rich aromatic system) .

Research Findings and Limitations

  • Pyridazine derivatives () demonstrate antibacterial efficacy, implying that the oxan-4-ylmethoxy group in the target compound could enhance similar activity with improved solubility .
  • Data Gaps: No explicit biological data exist for the target compound; comparisons rely on structural extrapolation. Further in vitro assays are needed to validate hypothesized activities.

Biological Activity

The compound 3-(4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazin-1-yl)-1,2-benzothiazole is a complex organic molecule that integrates several pharmacologically significant moieties, including benzothiazole, piperazine, and pyridine. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N4O3C_{21}H_{26}N_{4}O_{3}. Its structure can be analyzed as follows:

ComponentDescription
BenzothiazoleCore structure known for diverse activities
PiperazineEnhances interaction with biological targets
PyridineContributes to receptor binding properties
OxanProvides additional functional properties

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine and pyridine rings suggest potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways, which may lead to modulation of cellular signaling pathways and physiological responses .

Antitumor Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antitumor properties. A study evaluating various benzothiazole compounds demonstrated that modifications to the benzothiazole nucleus enhanced anticancer activity against several cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The study utilized MTT assays to assess cell proliferation, revealing that certain derivatives significantly inhibited cell growth and induced apoptosis .

Anti-inflammatory Effects

In addition to its antitumor potential, this compound may also possess anti-inflammatory properties. The expression levels of inflammatory cytokines such as IL-6 and TNF-α were evaluated in macrophage models (RAW264.7). Results indicated that the compound could reduce the activity of these inflammatory markers, suggesting a dual role in cancer therapy and inflammation management .

Case Studies

  • Cell Proliferation Assays : In one study, 25 novel benzothiazole compounds were synthesized and screened for their ability to inhibit the proliferation of cancer cells. The active compound demonstrated IC50 values in the low micromolar range against A431 and A549 cells, indicating potent antitumor activity .
  • Cytokine Inhibition : Another investigation focused on the anti-inflammatory effects of related benzothiazole compounds. The results showed a significant decrease in IL-6 and TNF-α levels upon treatment with the compound at varying concentrations (1–4 μM), highlighting its potential therapeutic application in inflammatory diseases .

Toxicity Studies

Toxicity assessments using zebrafish embryos revealed that while some derivatives exhibited promising biological activities, they also presented varying degrees of toxicity. These findings underscore the importance of further optimizing the structure to enhance therapeutic efficacy while minimizing adverse effects .

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